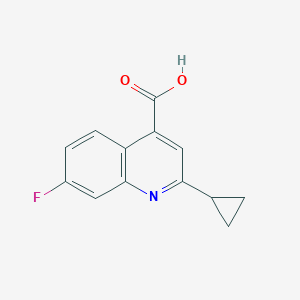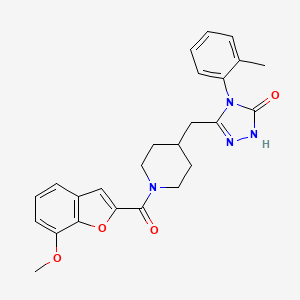![molecular formula C24H33N5O2 B2379157 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 921091-19-2](/img/new.no-structure.jpg)
4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a purine-like core fused with an imidazole ring, substituted with various alkyl and aryl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with amines to form intermediate imines, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like ethanol or toluene, under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of reagents and conditions is crucial to minimize by-products and ensure consistent quality .
化学反応の分析
Types of Reactions: 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups, using reagents like alkyl halides or sulfonates
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent, due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target protein. This interaction can modulate signaling pathways, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- Various indole derivatives
Comparison: Compared to similar compounds, 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole fused structure, which imparts distinct chemical and biological properties. Its specific substituents enhance its ability to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
921091-19-2 |
|---|---|
分子式 |
C24H33N5O2 |
分子量 |
423.561 |
IUPAC名 |
4-methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H33N5O2/c1-4-5-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(2)12-14-19/h11-14H,4-10,15-17H2,1-3H3 |
InChIキー |
MOTBPASMSDKMEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2379092.png)



